molecular formula C12H15NO3 B2853419 Ethyl oxo[(1-phenylethyl)amino]acetate CAS No. 333319-62-3

Ethyl oxo[(1-phenylethyl)amino]acetate

Cat. No. B2853419
CAS RN: 333319-62-3
M. Wt: 221.256
InChI Key: AZAFKJXSVRFGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo[(1-phenylethyl)amino]acetate is a chemical compound with the linear formula C12H15NO3 . It has a molecular weight of 221.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl oxo[(1-phenylethyl)amino]acetate is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, Ethyl oxo[(1-phenylethyl)amino]acetate is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its unique structure, featuring both an ester and an amine, allows for the creation of diverse pharmacophores. It can be utilized in the development of novel central nervous system (CNS) agents, cardiovascular drugs, and anti-inflammatory medications .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It can undergo reactions such as reduction, nucleophilic substitution, and coupling reactions to yield a wide range of products. Researchers leverage its reactivity to synthesize new organic compounds with potential applications in drug development and materials science .

Materials Science

Ethyl oxo[(1-phenylethyl)amino]acetate may contribute to the field of materials science by acting as a precursor for the synthesis of novel polymers or coatings. Its incorporation into polymer chains could potentially enhance the properties of materials, such as thermal stability, flexibility, and chemical resistance .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts. Its chemical structure might be modified to create selective sensors or absorbents for environmental monitoring and remediation .

Pharmacology

Pharmacologically, Ethyl oxo[(1-phenylethyl)amino]acetate could be investigated for its bioactivity. It might serve as a lead compound in the discovery of new drugs with specific mechanisms of action, such as enzyme inhibition or receptor modulation .

Biotechnology

In biotechnology, the compound could be used in enzyme-mediated reactions to produce chiral intermediates, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. Its versatility could also be applied in the development of biosensors or as a substrate in biocatalysis experiments .

Analytical Chemistry

Due to its distinct chemical structure, Ethyl oxo[(1-phenylethyl)amino]acetate can be used as a standard or reference compound in analytical methods like HPLC, NMR, or mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures .

Chemical Education

Lastly, this compound can be employed in chemical education as a model to teach various organic chemistry concepts, such as functional group interconversions, stereochemistry, and reaction mechanisms. It provides a practical example that helps students understand theoretical knowledge in a real-world context .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 2-oxo-2-(1-phenylethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFKJXSVRFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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